molecular formula C14H11BrN2 B2384603 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 2137929-76-9

3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2384603
CAS No.: 2137929-76-9
M. Wt: 287.16
InChI Key: FSTYDBJENSMQQE-UHFFFAOYSA-N
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Description

3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure with a benzyl group at the 3-position and a bromine atom at the 5-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Benzylation: The benzyl group can be introduced at the 3-position through a nucleophilic substitution reaction using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrrolo[2,3-b]pyridine N-oxides.

    Reduction: Formation of 3-benzyl-5-amino-1H-pyrrolo[2,3-b]pyridine.

    Substitution: Formation of 3-benzyl-5-azido-1H-pyrrolo[2,3-b]pyridine.

Scientific Research Applications

3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific protein kinases involved in tumor growth.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the benzyl group at the 3-position.

    3-Benzyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom at the 5-position.

    3-Benzyl-5-chloro-1H-pyrrolo[2,3-b]pyridine: Contains a chlorine atom instead of a bromine atom at the 5-position.

Uniqueness

3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the benzyl group at the 3-position and the bromine atom at the 5-position. This specific substitution pattern can significantly influence its biological activity and chemical reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-12-7-13-11(8-16-14(13)17-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTYDBJENSMQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CNC3=C2C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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